Metabolic Stability: 10-Fold Improvement Over Lead Adamantanyl Benzamide (1)
The 2-adamantyl benzamide scaffold demonstrates a critical improvement in metabolic stability compared to the original adamantanyl benzamide lead compound (1), a primary reason for its selection over the earlier analog. The optimized trifluorinated benzamide 34, a 2-adamantyl derivative, exhibited superior metabolic stability, being ten times longer-lasting than lead benzamide 1 [1]. This direct comparison is a key differentiator for researchers requiring compounds with sufficient half-life for in vivo studies.
| Evidence Dimension | Metabolic Stability (Half-life) |
|---|---|
| Target Compound Data | Half-life is ten times longer than that of comparator |
| Comparator Or Baseline | Adamantanyl benzamide 1 (P2X7R antagonist) |
| Quantified Difference | 10-fold increase |
| Conditions | In vitro metabolic stability assay |
Why This Matters
This quantifiable improvement in metabolic stability directly impacts the feasibility of in vivo studies, reducing the required dosing frequency and improving the likelihood of observing a sustained pharmacodynamic effect.
- [1] Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, 8(11), 2374-2380. View Source
